2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-8-11-7-13(12-3-1-2-6-15-12)16-17(11)9-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYSWUWDBPXBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a chloromethyl group and a cyclopropylmethyl moiety attached to a pyrazole ring, which is further connected to a pyridine ring. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing chloromethylation techniques to introduce the chloromethyl group effectively.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group allows for covalent interactions with nucleophilic sites in proteins, potentially leading to modulation of biological pathways.
Pharmacological Properties
Research has indicated several pharmacological properties associated with pyrazole derivatives, including:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains .
- Anticancer Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their potential in reducing inflammation, making them candidates for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | Bromomethyl structure | Similar antimicrobial properties but varied anticancer efficacy due to different halogen substitution. |
| 2-(5-Hydroxymethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | Hydroxymethyl structure | Exhibits enhanced anti-inflammatory effects compared to chloromethyl derivative. |
| 2-(5-Methyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | Methyl structure | Reduced reactivity in nucleophilic substitution reactions, limiting its biological applications. |
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Study : A study evaluated the anticancer effects of various pyrazole derivatives, including the compound . Results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and inhibition of cell migration .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating that compounds similar to this compound exhibited strong activity against Gram-positive and Gram-negative bacteria .
- Inflammatory Response Modulation : Research indicated that certain pyrazole derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a promising candidate in drug development. The presence of the pyrazole and pyridine rings is associated with various biological activities:
- Antimicrobial Activity : Compounds containing pyrazole and pyridine structures have been shown to exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-cancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Enzyme Inhibition : The compound can be utilized to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways relevant to various diseases .
Material Science
The unique properties of 2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine allow it to be used in the synthesis of advanced materials:
- Conductive Polymers : Its reactive chloromethyl group can be exploited to create conductive polymers with applications in electronics and sensors .
- Fluorescent Materials : Modifications of this compound can lead to fluorescent materials useful in imaging and sensing technologies .
Biochemical Research
This compound serves as a valuable tool in biochemical research:
- Receptor Binding Studies : Its ability to interact with biological receptors allows researchers to study binding affinities and mechanisms, which is crucial for drug design .
- Pathway Analysis : The compound can be used to elucidate biochemical pathways by acting as a probe or inhibitor in various assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrazole and pyridine rings. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on molecular formulas.
Key Observations:
- Reactivity : The chloromethyl group in the target compound distinguishes it from methyl or alkoxy-substituted analogs (e.g., 8o ), enabling alkylation or cross-linking reactions.
- Lipophilicity : Cyclopropylmethyl and chloromethyl groups may balance lipophilicity, enhancing membrane permeability compared to polar alkoxy substituents in 8o .
Preparation Methods
Alkylation Reactions
Alkylation reactions are crucial for introducing substituents onto the pyrazole ring. For example, the introduction of a cyclopropylmethyl group can be achieved using a cyclopropylmethyl halide in the presence of a base like potassium carbonate (K$$2$$CO$$3$$) in a solvent such as DMF.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki or Stille reactions, are often used to form carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or stannanes. These reactions are typically catalyzed by palladium complexes and require careful optimization of conditions to achieve high yields.
Challenges and Considerations
- Regioselectivity : Ensuring that substituents are introduced at the correct positions on the pyrazole ring is crucial.
- Yield and Purity : Optimizing reaction conditions to maximize yield and minimize impurities is essential.
- Scalability : The method should be scalable for potential industrial applications.
Data Table: General Conditions for Pyrazole Synthesis
| Reaction Type | Conditions | Yield/Purity Considerations |
|---|---|---|
| Alkylation | K$$2$$CO$$3$$, DMF, 60°C | High yield if base and solvent are optimized |
| Suzuki Reaction | PdCl$$2$$(PPh$$3$$)$$2$$, Cs$$2$$CO$$_3$$, DMF, 85-100°C | High yield with proper catalyst and base selection |
This table provides general conditions for common reactions used in pyrazole synthesis. Specific conditions may vary based on the exact structure and desired substituents.
Q & A
Q. What are the recommended synthetic pathways for 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropylmethyl groups can be introduced via alkylation of pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Chloromethylation of the pyrazole ring may require controlled use of chloromethylating agents (e.g., ClCH₂SO₂Cl) to avoid over-substitution. Optimization should focus on solvent polarity, reaction time, and temperature to balance yield and purity. Characterization via ¹H/¹³C NMR and HPLC (C18 column, acetonitrile/water gradient) is critical to confirm regioselectivity .
Q. How can the chloromethyl group’s reactivity impact experimental design in functionalization studies?
Methodological Answer: The chloromethyl group (-CH₂Cl) is prone to nucleophilic substitution, hydrolysis, or elimination. For functionalization (e.g., amine coupling or thiol substitution), use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., THF or DCM) to suppress hydrolysis . Kinetic studies via LC-MS can monitor competing pathways. For example, in amination reactions, tertiary amines (e.g., DIPEA) enhance nucleophilicity, but excess base may dehydrohalogenate the chloromethyl group to form a vinylpyridine byproduct .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify cyclopropylmethyl protons (δ 0.5–1.5 ppm, multiplet) and pyridyl/pyrazole aromatic protons (δ 7.5–8.5 ppm) .
- FTIR: Confirm C-Cl stretching at ~600–800 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- HRMS: Use ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl’s ³⁵Cl/³⁷Cl 3:1 ratio) .
Advanced Research Questions
Q. How do structural isomers or tautomers of this compound influence biological activity, and how can they be resolved?
Methodological Answer: Isomerism arises from pyrazole ring substitution (1H vs. 2H tautomers) or chloromethyl group positioning. Tautomer ratios can be quantified via variable-temperature NMR or X-ray crystallography . For example, describes structural isomer synthesis via alkyne coupling, where regioselectivity is controlled by catalyst choice (e.g., CuI vs. Pd(PPh₃)₄). Biological assays (e.g., enzyme inhibition) must account for isomer-specific activity; use chiral HPLC (Chiralpak IA column) to separate enantiomers .
Q. What strategies mitigate instability of the cyclopropylmethyl group under acidic/basic conditions?
Methodological Answer: Cyclopropyl rings are susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability studies (TGA/DSC) show decomposition above 150°C . For reactions requiring acidic conditions (e.g., ester hydrolysis), use mild acids (e.g., AcOH) at low temperatures (0–5°C). Alternatively, protect the cyclopropylmethyl group via silylation (e.g., TMSCl) before harsh reactions .
Q. How can computational modeling predict intermolecular interactions (e.g., with biological targets)?
Methodological Answer: Docking studies (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) can predict binding to targets like kinases or GPCRs. Focus on the chloromethyl group’s electrostatic potential and pyridine’s π-π stacking capability. MD simulations (AMBER) assess binding stability under physiological conditions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How do conflicting crystallographic data on related compounds inform polymorphism studies?
Methodological Answer: reports a crystalline form of a structurally similar compound with a triclinic lattice (space group P1̄). Conflicting data (e.g., monoclinic vs. orthorhombic) may arise from solvent inclusion or temperature effects. Use XRPD (X-ray powder diffraction) to screen polymorphs under varied crystallization conditions (e.g., ethanol/water vs. acetone). Pair with DSC to map thermal transitions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data for chloromethyl-substituted heterocycles?
Methodological Answer: Solubility variations (e.g., in DMSO vs. aqueous buffers) may stem from impurities or aggregation. Use shake-flask method with UV-Vis quantification (λmax ~260 nm for pyridine) . For polar solvents, add co-solvents (e.g., 10% PEG-400) to enhance solubility. Conflicting literature values often arise from unstated pH or temperature; standardize measurements at 25°C and pH 7.4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
